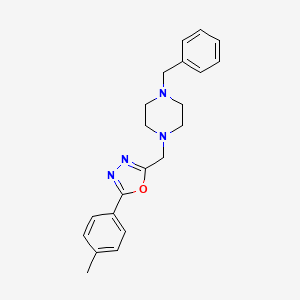

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the oxadiazole intermediate with benzyl chloride in the presence of a base such as potassium carbonate.

Final Coupling: The final step involves coupling the piperazine derivative with p-tolyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

((4-Benzylpiperazin-1-yl)methyl) Group

-

Alkylation/Quaternization : The tertiary amine in the piperazine ring can undergo alkylation or quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base to form amides .

-

Benzyl Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a primary piperazine derivative .

p-Tolyl Group

-

Electrophilic Substitution : The methyl group activates the aromatic ring for nitration, sulfonation, or halogenation. For example, nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position .

-

Oxidation : The methyl group oxidizes to a carboxylic acid using KMnO₄ under acidic conditions .

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is stable under mild conditions but undergoes ring-opening reactions under strong acidic/basic or reductive environments:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ring to yield a diacylhydrazine derivative .

-

Reduction : LiAlH₄ reduces the oxadiazole to a thioamide or amine derivative, depending on conditions .

Representative Reaction Data

The table below summarizes reaction conditions and yields for analogous compounds:

Stability and Compatibility

科学的研究の応用

Antimicrobial Activity

The oxadiazole scaffold is well-known for its antimicrobial properties. Studies have demonstrated that derivatives of the 1,3,4-oxadiazole ring exhibit varying degrees of antibacterial, antifungal, and antiviral activities. For instance:

- Antibacterial Properties : Compounds containing the 1,3,4-oxadiazole structure have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Some derivatives demonstrated activity comparable to reference antibiotics like ampicillin and amoxicillin .

- Antifungal Activity : Research indicates that oxadiazole derivatives can inhibit the growth of fungi, including Candida albicans. The presence of piperazine moieties enhances the bioactivity of these compounds by improving solubility and bioavailability.

Anticancer Applications

Research into the anticancer potential of 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has yielded promising results:

- Cell Line Studies : Various studies have evaluated the activity of oxadiazole derivatives against several cancer cell lines, including HCT-116 (colorectal), PC-3 (prostate), and MCF-7 (breast) cancer cells. Certain compounds exhibited IC50 values indicating significant cytotoxicity against these lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Target Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 13.6 | |

| Compound B | MCF-7 | 0.11 | |

| Compound C | A375 | 0.76 |

Neuroprotective Effects

Some studies have also highlighted the neuroprotective properties of oxadiazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory and Analgesic Activities

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds with this scaffold have shown to reduce inflammation in various models, making them candidates for treating inflammatory disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of oxadiazole derivatives is crucial for optimizing their biological activity:

- Substituent Effects : The introduction of electron-donating groups (EDGs) has been associated with enhanced activity against cancer cell lines. Conversely, electron-withdrawing groups (EWGs) generally decrease potency .

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-Dongating Groups (EDGs) | Increase potency |

| Electron-Withdrawing Groups (EWGs) | Decrease potency |

作用機序

The mechanism of action of 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

類似化合物との比較

Similar Compounds

- 2-((4-Benzylpiperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

- 2-((4-Benzylpiperazin-1-yl)methyl)-5-(m-tolyl)-1,3,4-oxadiazole

- 2-((4-Benzylpiperazin-1-yl)methyl)-5-(o-tolyl)-1,3,4-oxadiazole

Uniqueness

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the p-tolyl group. This unique structure may confer distinct biological activities and physicochemical properties compared to its analogs.

生物活性

The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure

The molecular formula of this compound is C19H22N4O with a molecular weight of approximately 318.41 g/mol. The structure features a benzylpiperazine moiety linked to a p-tolyl group through an oxadiazole ring, which is known for its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains. In a study by Dhumal et al. (2016), several derivatives demonstrated strong activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Compounds similar to this compound have shown efficacy against fungal strains such as Candida albicans .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 2-Oxadiazole Derivative | Antibacterial | S. aureus | Dhumal et al. (2016) |

| 2-Oxadiazole Derivative | Antifungal | C. albicans | Dhumal et al. (2016) |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies:

- Mechanism of Action : Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- In Vitro Studies : Research has demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles are also notable:

- Inhibition of Inflammatory Mediators : Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of various oxadiazole derivatives against clinical isolates of S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin.

- Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation compared to untreated controls.

特性

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-17-7-9-19(10-8-17)21-23-22-20(26-21)16-25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMNUIHWSHUNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。